molecular formula C10H16O5S B584494 3-Hydroxy-3-thian-3-ylGlutaricAcid CAS No. 1346601-06-6

3-Hydroxy-3-thian-3-ylGlutaricAcid

Cat. No.: B584494
CAS No.: 1346601-06-6
M. Wt: 248.293
InChI Key: STAOKVVUNYHPBV-UHFFFAOYSA-N
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Description

3-Hydroxy-3-thian-3-ylGlutaricAcid is an organic compound with the molecular formula C10H16O5S This compound is characterized by the presence of a hydroxy group, a thiopyran ring, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-thian-3-ylGlutaricAcid typically involves the reaction of tetrahydro-2H-thiopyran derivatives with appropriate reagents to introduce the hydroxy and pentanedioic acid functionalities. One common method involves the use of acyl halides and subsequent hydrolysis to form the desired carboxylic acid groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-thian-3-ylGlutaricAcid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The thiopyran ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents or organometallic reagents can be used to introduce various substituents onto the thiopyran ring.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted thiopyran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-3-thian-3-ylGlutaricAcid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-thian-3-ylGlutaricAcid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The thiopyran ring may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-thian-3-ylGlutaricAcid is unique due to its specific combination of functional groups and the presence of the thiopyran ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1346601-06-6

Molecular Formula

C10H16O5S

Molecular Weight

248.293

IUPAC Name

3-hydroxy-3-(thian-3-yl)pentanedioic acid

InChI

InChI=1S/C10H16O5S/c11-8(12)4-10(15,5-9(13)14)7-2-1-3-16-6-7/h7,15H,1-6H2,(H,11,12)(H,13,14)

InChI Key

STAOKVVUNYHPBV-UHFFFAOYSA-N

SMILES

C1CC(CSC1)C(CC(=O)O)(CC(=O)O)O

Synonyms

3-Hydroxy-3-(tetrahydro-2H-thiopyran-3-yl)pentanedioic Acid;  OH-TME; 

Origin of Product

United States

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